molecular formula C24H18Cl3N5OS B15041304 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide

Cat. No.: B15041304
M. Wt: 530.9 g/mol
InChI Key: VCEZBWHQYSSKHU-RWPZCVJISA-N
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Description

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, chlorophenyl groups, and a sulfanyl-acetohydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is typically synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of Chlorophenyl Groups: Chlorophenyl groups are introduced via substitution reactions using chlorinated aromatic compounds.

    Formation of the Sulfanyl-Acetohydrazide Moiety:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl groups, where nucleophiles replace the chlorine atoms.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives, expanding the compound’s chemical diversity.

Scientific Research Applications

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide involves its interaction with various molecular targets. The triazole ring and chlorophenyl groups allow it to bind to specific enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes in microorganisms, making it effective as an antimicrobial agent. In cancer cells, it may induce apoptosis by interacting with key signaling pathways.

Comparison with Similar Compounds

Similar compounds to 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide include:

The uniqueness of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H18Cl3N5OS

Molecular Weight

530.9 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C24H18Cl3N5OS/c1-15(17-7-12-20(26)21(27)13-17)28-29-22(33)14-34-24-31-30-23(16-5-3-2-4-6-16)32(24)19-10-8-18(25)9-11-19/h2-13H,14H2,1H3,(H,29,33)/b28-15+

InChI Key

VCEZBWHQYSSKHU-RWPZCVJISA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)/C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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